N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-9-4-5-22-13(6-9)20-15(21-16(22)24)25-8-14(23)19-10-2-3-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUUEEHMGGXAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a dichlorophenyl group and a pyrido-triazine moiety linked through a sulfanyl acetamide functional group.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar triazine structures have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. Similar compounds with a pyrido-triazine scaffold have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis | Activation of caspase pathways |
| Antioxidant | Reduction of oxidative stress | Scavenging free radicals |
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazine derivatives demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
- Cytotoxicity in Cancer Cells : In a comparative analysis involving several pyrido-triazine derivatives, one compound showed an IC50 value of 5 µM against MCF-7 cells after 48 hours of treatment. This suggests a potent anticancer activity that warrants further investigation into its mechanism .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells at the G0/G1 phase, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancerous tissues.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target’s pyrido-triazinone core introduces rigidity and electronic delocalization absent in the hydrazinylidene-cyano systems of 13a–e.
- Substituent Effects : The 3,4-dichlorophenyl group provides stronger electron-withdrawing effects compared to 13a (methyl), 13b (methoxy), and 13e (single chloro). This may enhance electrophilic reactivity or target binding.
Physicochemical Properties
Insights :
- The target compound’s melting point is anticipated to be higher than 13a–e due to its fused heterocyclic core and dichlorophenyl group, which promote crystallinity.
- IR data suggest comparable carbonyl stretching frequencies (~1660–1664 cm⁻¹), indicative of similar acetamide C=O environments.
Implications of Structural Differences
- Biological Activity: The dichlorophenyl and pyrido-triazinone motifs may enhance binding to enzymes or receptors (e.g., kinases or GPCRs) compared to the simpler arylhydrazine derivatives 13a–e.
- Solubility : The sulfamoyl group in 13a–e improves aqueous solubility, whereas the target compound’s lipophilic dichlorophenyl group may favor passive diffusion across biological membranes.
Methodological Considerations
Structural elucidation of such compounds often employs X-ray crystallography, facilitated by programs like SHELX . For example:
- SHELXL enables precise refinement of molecular geometry, critical for comparing bond lengths/angles between the target compound and analogs.
- SHELXD/SHELXE may assist in resolving phase problems for structurally complex derivatives like the pyrido-triazinone core.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and intermolecular interactions?
The compound’s core includes a pyrido[1,2-a][1,3,5]triazin-4-one scaffold with a methyl group at position 8 and a sulfanylacetamide side chain. The dichlorophenyl substituent introduces steric and electronic effects, while the sulfanyl group facilitates hydrogen bonding and π-π stacking. Crystal structure analyses of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) reveal planar aromatic systems with dihedral angles between aromatic rings influencing packing efficiency .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical: (1) Synthesis of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of substituted pyridine precursors with triazine derivatives. (2) Coupling the core to the dichlorophenylacetamide moiety using carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Yield optimization requires careful control of stoichiometry and temperature .
Q. How can spectroscopic methods (NMR, IR) confirm the compound’s purity and structural integrity?
- ¹H/¹³C NMR : The methyl group at position 8 appears as a singlet (~δ 2.5 ppm). The sulfanylacetamide’s NH proton resonates near δ 10.5 ppm (broad), while aromatic protons from the dichlorophenyl group show splitting patterns consistent with para-substitution.
- IR : Stretching vibrations for the carbonyl group (C=O) in the triazinone (1680–1700 cm⁻¹) and amide (1640–1660 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
The compound’s planar structure and polar groups (amide, sulfanyl) promote aggregation, but steric hindrance from the dichlorophenyl group may reduce solubility. Slow evaporation from mixed solvents (e.g., dichloromethane/ethyl acetate) enhances crystal growth. SHELXL refinement (via SHELX-2018) is recommended for resolving disorder in the triazinone ring, with hydrogen-bonding networks (N–H⋯O, C–H⋯F) stabilizing the lattice .
Q. How do computational methods (DFT, MD) aid in predicting biological activity or stability?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electrostatic potential, identifying nucleophilic regions (amide oxygen) for target binding. Molecular dynamics (MD) simulations (AMBER force field) predict aqueous stability, revealing hydrophobic interactions between the dichlorophenyl group and protein pockets. These methods guide lead optimization by correlating electronic properties with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) affecting protonation states. Normalize activity data using control compounds with known solubility profiles. Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For SAR studies, prioritize derivatives with modified sulfanyl or dichlorophenyl groups to isolate key pharmacophores .
Q. What strategies optimize regioselectivity during functionalization of the pyrido-triazinone core?
Electrophilic substitution at position 2 (sulfanyl group) is favored due to electron-withdrawing effects from the triazinone. Use directing groups (e.g., boronic esters) for site-specific modifications. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables introduction of aryl/heteroaryl groups at position 8-methyl with >80% yield under Pd(PPh₃)₄ catalysis .
Methodological Guidance
- Crystallographic Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXD (dual-space algorithm) resolves phase problems in twinned crystals. Report R₁ values <5% for refined structures .
- Synthetic Scalability : Replace EDC·HCl with polymer-supported carbodiimides for easier purification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
